molecular formula C30H35NO5 B401919 Pentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Pentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B401919
M. Wt: 489.6g/mol
InChI Key: QTYQRJXOVUDKDV-UHFFFAOYSA-N
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Description

Pentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyloxy and methoxy substituents. The final step involves esterification to introduce the pentyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce a quinoline alcohol derivative.

Scientific Research Applications

Pentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers can use this compound to study its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Pentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • 4-Methoxy-N-(tert-pentyl)aniline

Uniqueness

Pentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H35NO5

Molecular Weight

489.6g/mol

IUPAC Name

pentyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H35NO5/c1-4-5-9-17-35-30(33)27-20(2)31-23-13-10-14-24(32)29(23)28(27)22-15-16-25(26(18-22)34-3)36-19-21-11-7-6-8-12-21/h6-8,11-12,15-16,18,28,31H,4-5,9-10,13-14,17,19H2,1-3H3

InChI Key

QTYQRJXOVUDKDV-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CCC2)C

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CCC2)C

Origin of Product

United States

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